(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide, also known as SGC2085, is a complex organic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activity and applications.
The compound is commercially available and can be sourced from chemical suppliers such as BenchChem and PubChem, where it is listed under various identifiers including its molecular formula and IUPAC name.
(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide belongs to the class of amino acids and amides. It is specifically classified as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), a protein involved in various cellular processes including gene regulation and cancer progression.
The synthesis of (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide typically involves several steps including the formation of intermediate compounds. One common method includes:
Industrial production may employ advanced techniques such as continuous flow reactors to optimize reaction conditions for higher yields and purity. These methods allow for more efficient synthesis on a larger scale, ensuring consistent quality.
The molecular structure of (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide can be described by the following data:
This structure reveals the presence of a propanamide functional group attached to a phenyl ring substituted with a dimethylphenoxy group, indicating potential for specific interactions in biological systems.
(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide undergoes various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or create derivatives for further research.
The mechanism of action for (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide primarily involves its interaction with specific molecular targets, notably CARM1.
This mechanism suggests potential therapeutic applications in diseases characterized by abnormal methylation processes .
These properties are essential for practical applications in research and industry.
(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide has diverse applications across several fields:
The compound's unique properties make it valuable in both academic research and industrial applications.
(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide (chemical identifier: EVT-10903764; SGC2085) represents a structurally optimized small molecule inhibitor targeting epigenetic regulators. With the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.4 g/mol, this compound features a chiral (S)-configured amino-propanamide backbone linked to a biaryl ether scaffold [10]. Its emergence responds to the therapeutic imperative for precision epigenetic modulators, specifically addressing limitations of broad-spectrum inhibitors. The compound’s chemical architecture enables selective engagement with coactivator-associated arginine methyltransferase 1, positioning it as a probe for dissecting methyltransferase-dependent disease pathways [10].
Coactivator-associated arginine methyltransferase 1 (officially designated Protein Arginine N-Methyltransferase 4) catalyzes asymmetric dimethylation of arginine residues (H₃R17me2a, H₃R26me2a) in histone and non-histone proteins. This post-translational modification recruits transcriptional coactivators (e.g., TDRD3-TOP3B complexes) to chromatin, facilitating gene activation [2] [9]. Dysregulated coactivator-associated arginine methyltransferase 1 activity is oncogenic across malignancies—breast cancer proliferation hinges on its coactivation of estrogen receptor pathways, while colorectal cancers exhibit coactivator-associated arginine methyltransferase 1-dependent amplification of Wnt/β-catenin signaling [2] [6]. Crucially, coactivator-associated arginine methyltransferase 1 knockout murine models display viability until perinatal stages, contrasting with embryonic lethality induced by Protein Arginine N-Methyltransferase 1 or Protein Arginine N-Methyltransferase 5 ablation. This suggests a more targetable therapeutic window for coactivator-associated arginine methyltransferase 1 inhibition [2].
(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide impedes coactivator-associated arginine methyltransferase 1-mediated methylation at nanomolar potency (IC₅₀ ≈ 50 nM) [10]. This inhibition disrupts two critical transcriptional axes:
Table 1: Key Non-Histone Substrates of Coactivator-Associated Arginine Methyltransferase 1 Modulated by (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide
| Substrate | Methylation Site | Functional Consequence | Biological Pathway |
|---|---|---|---|
| Pontin | R333, R339 | Enables Forkhead Box O 3a binding and Tip60 recruitment | Autophagy gene activation |
| Transcription Factor EB | Multiple arginines | Stabilizes transcription factor; enhances DNA binding | Lysosomal biogenesis |
| Polyadenylate-Binding Protein 1 | R455, R460 | Alters RNA processing fidelity | mRNA metabolism |
| SOX9 | Multiple arginines | Disrupts β-catenin interaction | Chondrogenesis |
In preclinical models, (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide exhibits anti-neoplastic activity through:
The molecular architecture of (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide integrates three pharmacophoric elements:
Table 2: Structural Features Enabling Selective Coactivator-Associated Arginine Methyltransferase 1 Inhibition
| Structural Element | Chemical Function | Target Interaction |
|---|---|---|
| (S)-2-aminopropanamide | Hydrogen bond donor/acceptor network | Mimics arginine’s guanidinium interactions with catalytic glutamates |
| Benzyl spacer | Optimal length/rigidity | Positions terminal aryl group within hydrophobic subpocket |
| 3,5-Dimethylphenoxy | Steric occlusion; hydrophobic surface engagement | Disfavors binding to narrower Protein Arginine N-Methyltransferase 1/6 active sites |
| Ortho-methylphenyl | Conformational restriction | Enhances binding complementarity to coactivator-associated arginine methyltransferase 1’s unique loop region |
Synthesis employs a convergent strategy:
Biochemical profiling across the human Protein Arginine N-Methyltransferase family reveals exceptional selectivity:
| Enzyme | Inhibition (%) at 1 µM | IC₅₀ (µM) |
|---|---|---|
| Coactivator-Associated Arginine Methyltransferase 1 | 98 | 0.05 |
| Protein Arginine N-Methyltransferase 1 | 12 | >30 |
| Protein Arginine N-Methyltransferase 6 | 25 | >10 |
| Protein Arginine N-Methyltransferase 5 | <5 | >50 |
Data derived from radiometric methyltransferase assays [10]
This selectivity originates from:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5